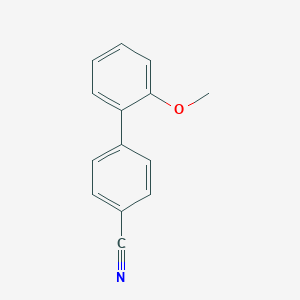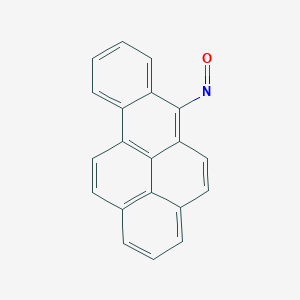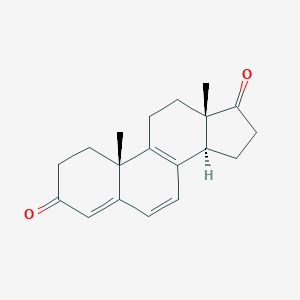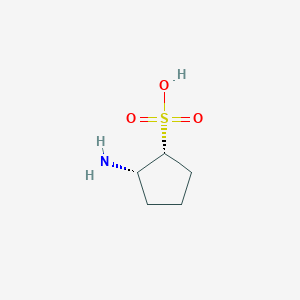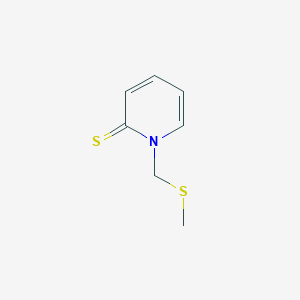
1-(Methylsulfanylmethyl)pyridine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Utibaprilat is a thiadiazoline angiotensin-converting enzyme inhibitor with antihypertensive activity. It competitively binds to and inhibits angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Utibaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an overall reduction in blood pressure .
Vorbereitungsmethoden
The synthesis of Utibaprilat involves several steps, starting with the preparation of the thiadiazoline ring. The synthetic route typically includes the reaction of a suitable amine with a carboxylic acid derivative to form an amide, followed by cyclization to form the thiadiazoline ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Utibaprilat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können Utibaprilat in seine reduzierten Formen umwandeln, oft unter Verwendung von Reagenzien wie Wasserstoffgas in Gegenwart eines Katalysators.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und so seine chemischen Eigenschaften verändern. .
Wissenschaftliche Forschungsanwendungen
Utibaprilat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Angiotensin-Converting-Enzym-Hemmern und deren Wechselwirkungen mit verschiedenen Substraten.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, die mit der Blutdruckregulation und der kardiovaskulären Gesundheit zusammenhängen.
Medizin: Als potenzieller Wirkstoff zur Behandlung von Bluthochdruck und damit verbundenen Herz-Kreislauf-Erkrankungen erforscht.
Industrie: Zur Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt
5. Wirkmechanismus
Utibaprilat übt seine Wirkung aus, indem es das Angiotensin-Converting-Enzym hemmt, das für die Umwandlung von Angiotensin I zu Angiotensin II verantwortlich ist. Durch die Blockierung dieser Umwandlung verhindert Utibaprilat die vasokonstriktorische Wirkung von Angiotensin II, was zu Vasodilatation und einem niedrigeren Blutdruck führt. Die molekularen Zielstrukturen umfassen das Angiotensin-Converting-Enzym und die an dem Renin-Angiotensin-Aldosteron-System beteiligten Pfade .
Wirkmechanismus
Utibaprilat exerts its effects by inhibiting angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. By blocking this conversion, Utibaprilat prevents the vasoconstrictive actions of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include angiotensin-converting enzyme and the pathways involved in the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
Utibaprilat ähnelt anderen Angiotensin-Converting-Enzym-Hemmern wie Enalaprilat und Lisinopril. Es besitzt einzigartige strukturelle Merkmale, die zu seiner spezifischen Bindungsaffinität und Hemmwirkung beitragen können. Der Vergleich unterstreicht seine Einzigartigkeit hinsichtlich seiner Thiadiazolinringstruktur und seiner spezifischen Wechselwirkungen mit dem Angiotensin-Converting-Enzym .
Ähnliche Verbindungen
- Enalaprilat
- Lisinopril
- Captopril
Eigenschaften
CAS-Nummer |
120665-44-3 |
|---|---|
Molekularformel |
C7H9NS2 |
Molekulargewicht |
171.3 g/mol |
IUPAC-Name |
1-(methylsulfanylmethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H9NS2/c1-10-6-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
AUVNLIAQZFHPPE-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=CC1=S |
Kanonische SMILES |
CSCN1C=CC=CC1=S |
Synonyme |
2(1H)-Pyridinethione, 1-[(methylthio)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
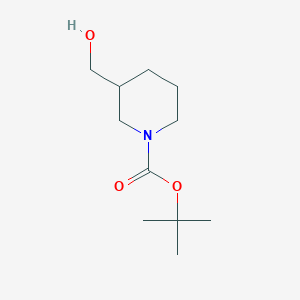
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
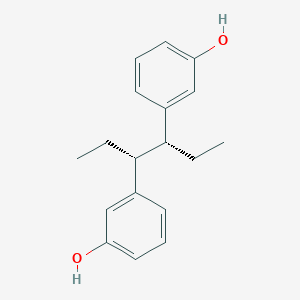
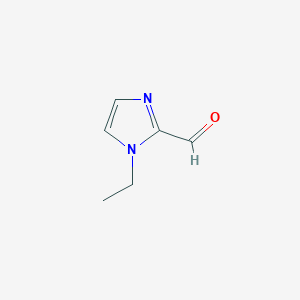
![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)
